molecular formula C8H15NO B2892765 3-Cyclopropyl-3-methylmorpholine CAS No. 1866558-79-3

3-Cyclopropyl-3-methylmorpholine

Cat. No.: B2892765
CAS No.: 1866558-79-3
M. Wt: 141.214
InChI Key: JYWQUNJJKAOYAR-UHFFFAOYSA-N
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Description

  • Purity : 95%

Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-3-methylmorpholine consists of a morpholine ring with a cyclopropyl group and a methyl group attached. The cyclopropyl moiety introduces strain, affecting the compound’s reactivity and properties. Accurate characterization using techniques such as NMR, HPLC, and LC-MS is essential to confirm the structure .

Scientific Research Applications

Selective Cannabinoid CB2 Receptor Agonist

3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI‐101) has been characterized as a novel, peripherally restricted cannabinoid CB2 receptor agonist. This application is significant for its potential to prevent cisplatin-induced nephrotoxicity, demonstrating the compound's relevance in therapeutic contexts, particularly in mitigating adverse effects associated with chemotherapy treatments (Mukhopadhyay et al., 2016).

Conformationally Restricted Analogues of Histamine

The synthesis of conformationally restricted analogues of histamine utilizing cyclopropane rings, such as (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, underscores the compound's importance in exploring bioactive conformations and improving the activity of biologically active compounds (Kazuta et al., 2002).

Bioorthogonal Chemistries

3,3-Disubstituted cyclopropenes, including derivatives with cyclopropyl groups, have been identified for their unique bioorthogonal reactivities, allowing concurrent tagging of biomolecules in complex environments. This application is crucial for monitoring multicomponent processes in cells and organisms, highlighting the versatility of cyclopropyl derivatives in biochemical research (Kamber et al., 2013).

Lewis Acid-Catalyzed Ring-Opening

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles illustrates the compound's utility in synthetic chemistry, particularly in enantioselective synthesis of significant pharmaceutical agents (Lifchits & Charette, 2008).

Safety and Hazards

  • Precautionary Measures : Proper handling, storage, and personal protective equipment (PPE) are crucial. Refer to safety data sheets (SDS) for detailed precautions .

Properties

IUPAC Name

3-cyclopropyl-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(7-2-3-7)6-10-5-4-9-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWQUNJJKAOYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866558-79-3
Record name 3-cyclopropyl-3-methylmorpholine
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